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Compound of Interest

Compound Name: TED-347

Cat. No.: B15544150

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding mechanism of TED-
347, a potent inhibitor of the YAP-TEAD protein-protein interaction, to its target, TEAD4. The
information presented herein is synthesized from published research and is intended to provide
a detailed understanding for researchers in oncology and drug discovery.

Executive Summary

TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the interaction between
Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain 4 (TEAD4).[1]
[2][3][4][5] It functions by specifically and covalently binding to a conserved cysteine residue,
Cys-367, located within a central hydrophobic pocket of TEAD4. This covalent modification
allosterically disrupts the TEAD4-YAP protein-protein interface, leading to the inhibition of
TEAD transcriptional activity and subsequent anti-tumor effects. The central binding pocket is
also known as the palmitate-binding pocket, a key site for regulating TEAD activity.

Quantitative Analysis of TED-347 Binding to TEAD4

The binding and inhibitory activities of TED-347 have been quantified through various
biochemical and cell-based assays. The key quantitative parameters are summarized in the
table below.
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Parameter Value Assay Type Description Reference

Concentration of
TED-347 that
causes 50%
inhibition of the
TEAD4-Yapl
interaction.

Cell-free Protein-
EC50 5.9 uM Protein

Interaction Assay

The inhibitor
concentration at
) Covalent which the rate of
Ki 10.3 uM ] o ) S
Bonding Kinetics  inactivation is
half of the

maximum rate.

The maximum
rate of covalent
] Inactivation Rate  bond formation
kinact 0.038 h-1 ] ]
Analysis at saturating
concentrations of

the inhibitor.

The half-life of
o TEAD4 activity at
Inactivation Half- )
t1/2c0 18.2 hours if a saturating
ife
concentration of
TED-347.

The Hippo Signaling Pathway and TED-347's Point
of Intervention

The Hippo signaling pathway is a critical regulator of cell proliferation and organ size. Its
dysregulation is a hallmark of various cancers. TED-347 intervenes at the terminal step of this
pathway, where the transcriptional co-activator YAP binds to TEAD family members to drive the
expression of pro-proliferative and anti-apoptotic genes.
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Hippo Signaling Pathway and TED-347 Inhibition.
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Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding
and activity of TED-347.

Co-Immunoprecipitation (Co-IP) to Assess TEAD4-YAP1
Interaction

This protocol is designed to determine if TED-347 disrupts the interaction between TEAD4 and
YAPL1 in a cellular context.

Materials:

o HEK293T or GBM43 cells

e Plasmids: Myc-tagged TEAD4 and FLAG-tagged Yapl

» Lipofectamine 2000 or similar transfection reagent

e Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
e TED-347 (stock solution in DMSO)

e Lysis Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NacCl, 1 mM EDTA, 1% Triton X-100, and
protease inhibitor cocktail

e Anti-FLAG M2 affinity gel

o Wash Buffer: Lysis buffer without protease inhibitors
o SDS-PAGE gels and buffers

e Antibodies: anti-Myc and anti-FLAG

Procedure:

e Cell Culture and Transfection:
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o Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

o Co-transfect cells with Myc-TEAD4 and FLAG-YAP1 plasmids using Lipofectamine 2000
according to the manufacturer's protocol.

o Allow cells to express the proteins for 24-48 hours.

Inhibitor Treatment:

o Treat the transfected cells with 5 uM TED-347 or vehicle (DMSO) for 48 hours.

Cell Lysis:

[¢]

Wash cells twice with ice-cold PBS.

[e]

Add 1 mL of ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a
microcentrifuge tube.

[e]

Incubate on ice for 30 minutes with occasional vortexing.

o

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Immunoprecipitation:

o Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.

o Add anti-FLAG M2 affinity gel to the remaining lysate and incubate for 2-4 hours at 4°C
with gentle rotation.

o Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

o Wash the beads three times with 1 mL of wash buffer.

Western Blotting:

o Elute the protein from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5
minutes.

o Separate the proteins from the input and immunoprecipitated samples by SDS-PAGE.
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o Transfer the proteins to a PVDF membrane.

o Probe the membrane with anti-Myc and anti-FLAG antibodies to detect TEAD4 and YAP1,
respectively. A significant reduction in the co-immunoprecipitated Myc-TEAD4 in the TED-
347 treated sample indicates inhibition of the interaction.

Luciferase Reporter Assay for TEAD Transcriptional
Activity

This assay measures the effect of TED-347 on the transcriptional activity of the TEAD4-YAP
complex.

Materials:

HEK293 or GBM43 cells

Plasmids: pGL3.1 reporter with CTGF promoter, TK-Renilla luciferase (for normalization),
Yapl, and TEAD4 expression vectors.

96-well microplate

TED-347

Dual-Luciferase Reporter Assay System

Procedure:

e Cell Plating and Transfection:

o Plate HEK293 or GBM43 cells at a density of 2.4 x 104 cells/well in a 96-well plate.

o After 24 hours, co-transfect the cells with the CTGF promoter-luciferase reporter, Renilla
luciferase plasmid, and expression vectors for Yapl and TEADA4.

¢ Inhibitor Treatment:

o After 48 hours of transfection, treat the cells with varying concentrations of TED-347 (e.g.,
0.5, 1.0, 5.0, 10 uM) for another 24-48 hours.
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 Luciferase Activity Measurement:

o Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-
Luciferase Reporter Assay System according to the manufacturer's protocol.

o Normalize the firefly luciferase activity to the Renilla luciferase activity to account for
variations in transfection efficiency and cell number. A dose-dependent decrease in the
normalized luciferase activity indicates inhibition of TEAD transcriptional activity.

Workflow for Covalent Inhibitor Characterization

The characterization of an irreversible covalent inhibitor like TED-347 involves a multi-step
process to determine its binding kinetics and mechanism of action.
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Workflow for Characterizing Covalent Inhibitors.

Conclusion

TED-347 represents a significant tool for probing the Hippo signaling pathway and a promising
lead for the development of anti-cancer therapeutics. Its well-defined binding site on Cys-367 of
TEADA4 and its irreversible, allosteric mechanism of action provide a clear rationale for its
inhibitory effects on TEAD-YAP-driven transcription. The experimental protocols and
guantitative data presented in this guide offer a comprehensive resource for researchers
working to further understand and target the Hippo pathway in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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